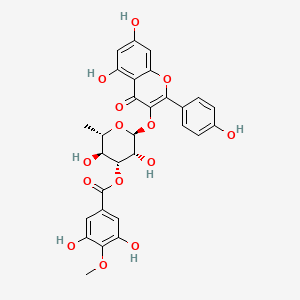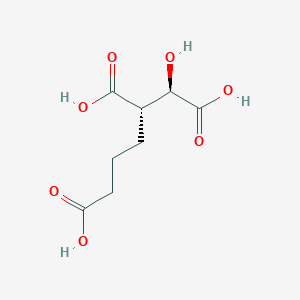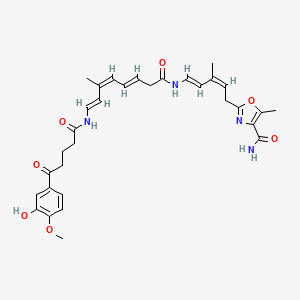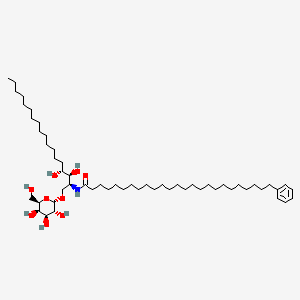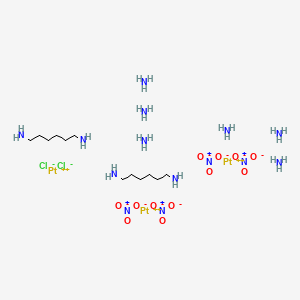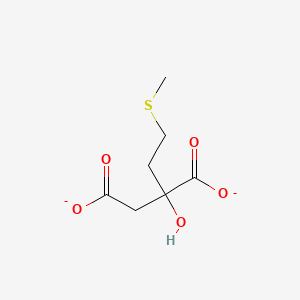
2-(2-Methylthioethyl)malate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylthioethyl)malate(2-) is dicarboxylate anion of 2-(2-methylthioethyl)malic acid. It is a conjugate base of a 2-(2-methylthioethyl)malic acid.
Aplicaciones Científicas De Investigación
Glucosinolate Biosynthesis in Plants
2-(2-Methylthioethyl)malate(2-) is involved in the biosynthesis of glucosinolates, sulfur-rich natural products found in the Brassicaceae family. The chain extension of methionine, an amino acid, leads to the formation of many glucosinolates, with 2-oxo acid intermediates like 4-methylthio-2-oxobutanoic acid condensing to form 2-(2'-methylthioethyl)malate. This process is crucial for the production of glucosinolates in plants like arugula (Eruca sativa) (Falk et al., 2004).
Synthetic Metabolic Pathway for Methionine Precursor
2-(2-Methylthioethyl)malate(2-) also plays a role in synthetic biology. A study outlined the construction of a synthetic metabolic pathway for the biosynthesis of 2,4-dihydroxybutyric acid (DHB), a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyrate. This pathway, starting from malate, involves malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities (Walther et al., 2017).
Malate Transport in CAM Plants
In crassulacean acid metabolism (CAM) plants, malate plays a significant role in carbon metabolism and ionic homeostasis. Malate transport across the tonoplast (vacuolar membrane) is critical in this process. Studies have shown that malate transport involves electrophoretic responses to transmembrane electrical potential differences established by vacuolar channels (Cheffings et al., 1997).
Malate Synthase Structure and Function
The crystal structure of Escherichia coli malate synthase G, complexed with magnesium and glyoxylate, has been resolved, providing insights into the enzyme's mechanism. Malate synthase catalyzes the condensation of glyoxylate and acetyl-coenzyme A, a reaction requiring Mg(2+). This research has implications for understanding enzyme-substrate interactions and enzymatic catalysis (Howard et al., 2000).
Enantioselective Fluorescent Sensors for Malate Anion
The development of enantioselective fluorescent sensors for malate anion, using compounds like L-1 and L-2, has been explored. These sensors exhibit promising potential for determining malate anion in specific environments (Li et al., 2014).
Propiedades
Nombre del producto |
2-(2-Methylthioethyl)malate(2-) |
|---|---|
Fórmula molecular |
C7H10O5S-2 |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2 |
Clave InChI |
FZNWJRXTACKOPU-UHFFFAOYSA-L |
SMILES canónico |
CSCCC(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



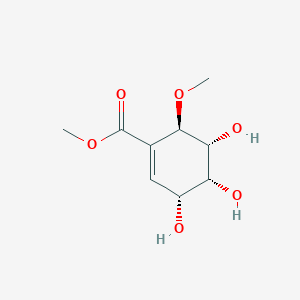
![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
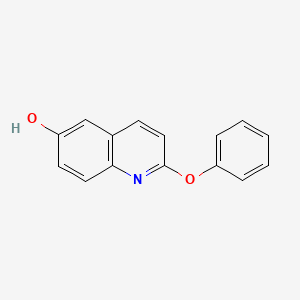
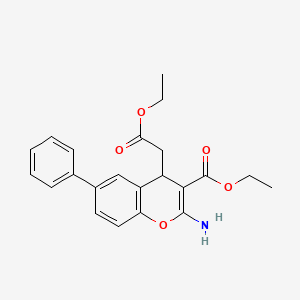
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
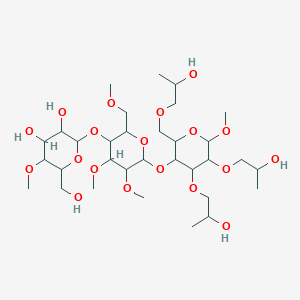
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
